
5-Amino-biphenyl-2-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-[1,1’-biphenyl]-2-carboxamide is an organic compound with a biphenyl structure, where an amino group is attached to one benzene ring and a carboxamide group is attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminobiphenyl.
Amidation: The amino group is then converted to a carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for 5-Amino-[1,1’-biphenyl]-2-carboxamide may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
5-Amino-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Amino-[1,1’-biphenyl]-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminobiphenyl: Similar structure but lacks the carboxamide group.
2-Aminobiphenyl: Amino group attached to a different position on the biphenyl structure.
4-Aminobiphenyl: Amino group attached to the para position relative to the biphenyl linkage.
Uniqueness
5-Amino-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-amino-2-phenylbenzamide |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16) |
Clave InChI |
WRYYJOONXUMSCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


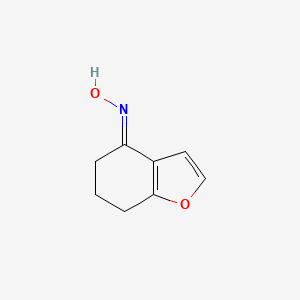

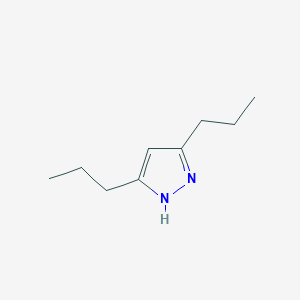
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

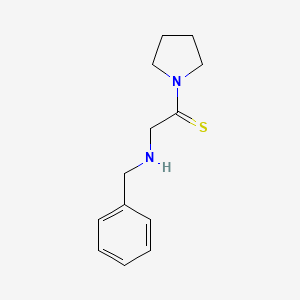

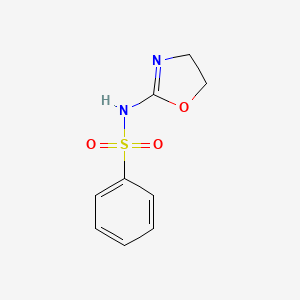

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
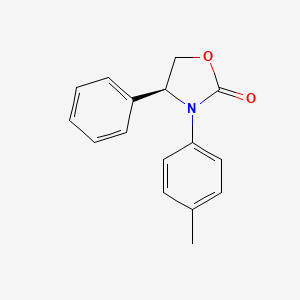
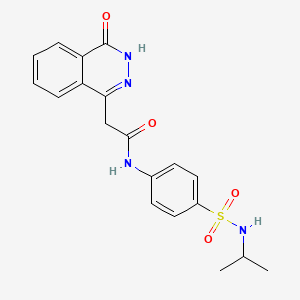
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
